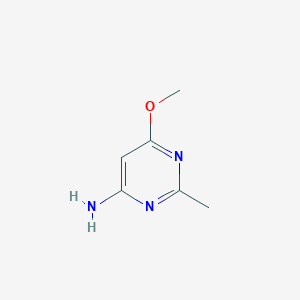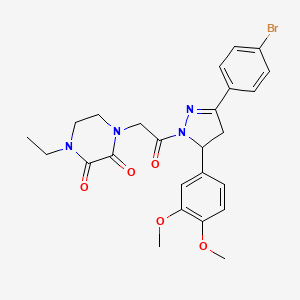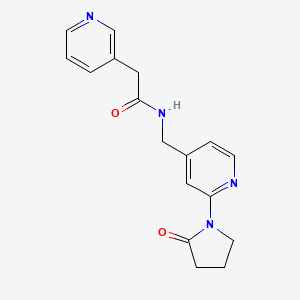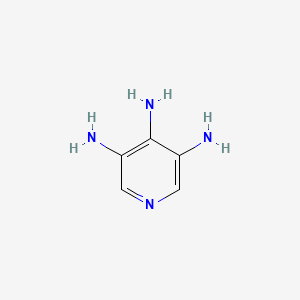
Pyridine-3,4,5-triamine
描述
Pyridine-3,4,5-triamine, also known as 3,4,5-triaminopyridine, is a heterocyclic amine with the molecular formula C5H8N4. This compound features a pyridine ring substituted with three amino groups at the 3rd, 4th, and 5th positions.
作用机制
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures and functional groups .
Mode of Action
Pyridine derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of three amine groups in Pyridine-3,4,5-triamine could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Pyridine derivatives are known to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (12414) and logP value, could influence its ADME properties .
Result of Action
Pyridine derivatives are known to exert a variety of biological effects depending on their specific targets and modes of action .
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine can be synthesized through several methods. One common approach involves the chlorination of pyridine followed by amination. Initially, pyridine is reacted with ethylenediamine to form diaminopyridine. This intermediate is then chlorinated using chloroacetic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction efficiency .
化学反应分析
Types of Reactions: Pyridine-3,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted pyridines, nitroso derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Pyridine-3,4,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives, including this compound, are explored for their therapeutic potential in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
相似化合物的比较
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered ring with two nitrogen atoms at positions 1 and 3.
Pyrrole: A five-membered ring with one nitrogen atom.
Comparison: Pyridine-3,4,5-triamine is unique due to the presence of three amino groups on the pyridine ring, which significantly enhances its reactivity and potential for forming various derivatives. This distinguishes it from other similar compounds like pyridine, pyrimidine, and pyrrole, which have different substitution patterns and reactivity profiles .
属性
IUPAC Name |
pyridine-3,4,5-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-3-1-9-2-4(7)5(3)8/h1-2H,6-7H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHHOMREHEPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618439-82-0 | |
| Record name | pyridine-3,4,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2875589.png)
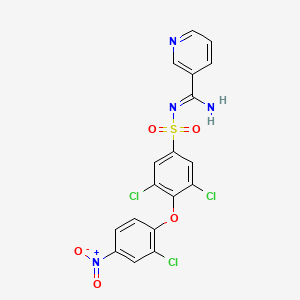
![N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![2-Chloro-N-[[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methyl]propanamide](/img/structure/B2875594.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
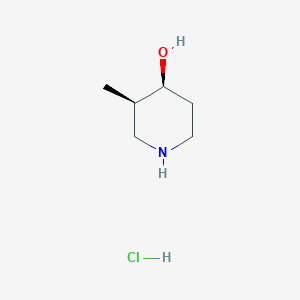
![[(1-cyanocyclopentyl)carbamoyl]methyl 3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate](/img/structure/B2875599.png)
![7-methyl-6-phenyl-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2875600.png)
